![molecular formula C10H7NO6 B12872473 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid is an organic compound with the molecular formula C10H7NO6. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid can be achieved through the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate. The reaction mixture is heated at 100°C for 2 hours in an oil bath. After cooling to room temperature, the mixture is diluted with methanol and filtered through Celite diatomaceous earth. The filtrate is then concentrated under vacuum to obtain the desired product as a brown solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes scaling up the reaction, improving yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core structure and exhibit similar chemical and biological properties.
Oxazole derivatives: These compounds contain an oxazole ring and are known for their diverse biological activities.
Indole derivatives: Indole-based compounds have a similar heterocyclic structure and are widely studied for their pharmacological properties.
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of carboxylic acid and hydroxy groups allows for versatile chemical modifications and interactions with various biological targets.
Propriétés
Formule moléculaire |
C10H7NO6 |
|---|---|
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c12-7(10(15)16)8-11-5-3-4(9(13)14)1-2-6(5)17-8/h1-3,7,12H,(H,13,14)(H,15,16) |
Clé InChI |
OVPZHRMCDRZVLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
![2-Acetylbenzo[d]oxazole-4-carbaldehyde](/img/structure/B12872398.png)
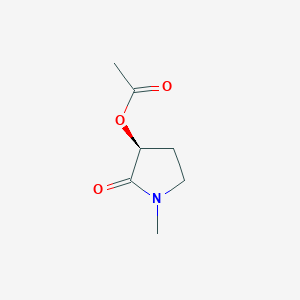
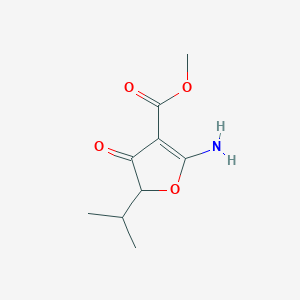
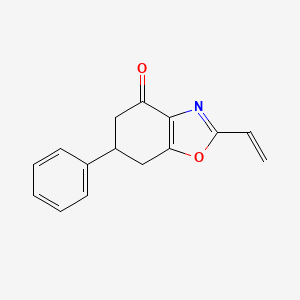


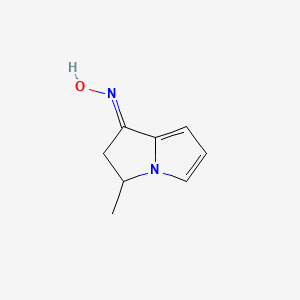
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
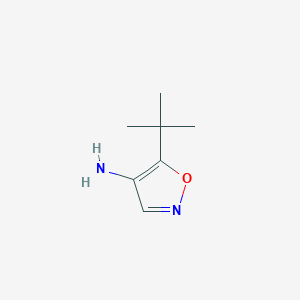
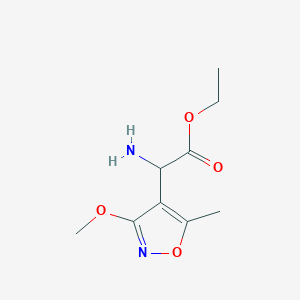
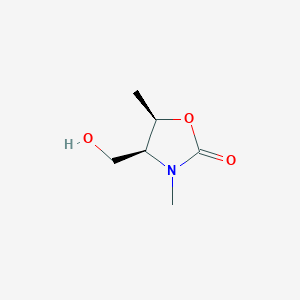
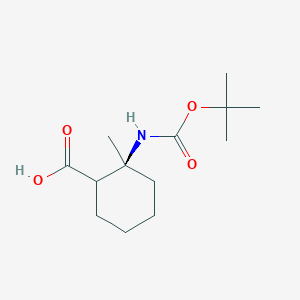
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)
